molecular formula C10H21ClN2O B1322524 N,N-Diethyl-4-piperidinecarboxamide hydrochloride CAS No. 95389-83-6

N,N-Diethyl-4-piperidinecarboxamide hydrochloride

Cat. No. B1322524
CAS RN: 95389-83-6
M. Wt: 220.74 g/mol
InChI Key: JTRZTWHLRLJRSE-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-piperidinecarboxamide hydrochloride is a chemical compound with the CAS Number: 95389-83-6 . It has a molecular weight of 220.74 .


Molecular Structure Analysis

The IUPAC name for this compound is N,N-diethyl-4-piperidinecarboxamide hydrochloride . The InChI code is 1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 260-261 . It is stored at room temperature .

Scientific Research Applications

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

In another study, N,N,N’,N’-tetramethyl-N,N’-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2) was employed for the synthesis of piperidines and dihydropyrrol-2-ones via one-pot multi-component reactions in simple and green processes . This pseudo five-component reaction of aromatic aldehydes, anilines and alkyl acetoacetates was carried out under reflux conditions in ethanol to afford substituted piperidines .

    Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

    Synthesis of Piperidines

    • The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • A pseudo five-component reaction of aromatic aldehydes, anilines and alkyl acetoacetates was carried out under reflux conditions in ethanol to afford substituted piperidines .

    Drug Discovery

    • This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .
    • Liu et al. expanded this field with 4-N-phenylaminoquinoline derivative 14 via piperidine moiety introduction to a previously reported lead compound .
    • Piperidine incorporation improved the brain exposure of the resulting dual inhibitor .
    • In addition, the compound showed antioxidant and metal chelating properties .

    Anticancer Agents

    • Piperidine derivatives are being utilized in different ways as anticancer agents .
    • Liu et al. expanded this field with 4-N-phenylaminoquinoline derivative 14 via piperidine moiety introduction to a previously reported lead compound .
    • Piperidine incorporation improved the brain exposure of the resulting dual inhibitor .
    • In addition, the compound showed antioxidant and metal chelating properties .

    Antiviral Agents

    • Piperidine derivatives are also used as antiviral agents .
    • They have shown promising results in the treatment of various viral infections .

    Other Therapeutic Applications

    • Piperidine derivatives have been used in the treatment of various conditions such as hypertension, inflammation, Alzheimer’s disease, and psychosis .
    • They have also been used as analgesics and anticoagulants .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N,N-diethylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRZTWHLRLJRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-4-piperidinecarboxamide hydrochloride

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